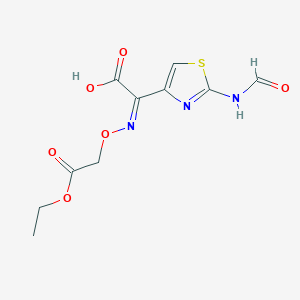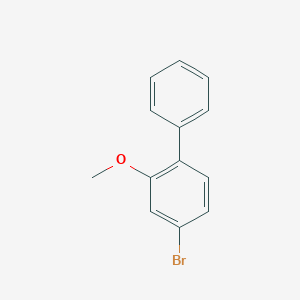
4-Bromo-2-methoxybiphenyl
Descripción general
Descripción
- 4-Bromo-2-methoxybiphenyl is a compound of interest in various scientific studies, particularly in the fields of organic chemistry and materials science.
Synthesis Analysis
- There is a study on the synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, which was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding a 84% yield (Guzei et al., 2010).
Molecular Structure Analysis
- The molecular structure of related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid shows the methoxy group being almost coplanar with the phenyl ring and the acetic acid substituent tilted relative to the ring, indicating electron-withdrawing properties of the Br atom (Guzei et al., 2010).
Chemical Reactions and Properties
- Studies on similar bromo-methoxyphenyl compounds have explored their potential in forming various chemical structures and exhibiting interesting chemical properties, such as photoinduced polymerization (Shen et al., 2015).
Physical Properties Analysis
- The physical properties of these compounds can be understood through studies like crystallographic analyses, which reveal details about bond angles, molecular conformations, and intermolecular interactions (Guzei et al., 2010).
Aplicaciones Científicas De Investigación
EZH2 Inhibition in Leukemia : It is identified as a potential EZH2 inhibitor, inducing significant cell death and partial granulocytic differentiation in human leukemia U937 cells. This suggests its potential use in leukemia treatment (Valente et al., 2012).
Photodynamic Therapy for Cancer : It has shown promise as a Type II photosensitizer in photodynamic therapy due to good fluorescence properties and high singlet oxygen quantum yield, which could be beneficial in cancer treatment (Pişkin et al., 2020).
Synthesis of Liquid Crystal Display Materials : A key intermediate in the synthesis of liquid crystal display materials is 4-bromo-4'-hydroxybiphenyl (Ren Guo-du, 2001).
Molecular Electronics : Used as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, it plays a role in molecular electronics (Stuhr-Hansen et al., 2005).
Regioselective Synthesis in Organic Chemistry : In combination with DMAP, it's utilized for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes with high transannular strain (Verma et al., 2016).
In Vivo Metabolism Studies : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a derivative, leads to various urinary metabolites (Kanamori et al., 2002).
Antiviral Research : Derivatives showed poor inhibitory activity against DNA viruses but markedly inhibited retrovirus replication in cell culture (Hocková et al., 2003).
Anticancer Properties : A novel bromophenol derivative, BOS-102, demonstrates excellent anticancer activities, suggesting potential as an anticancer drug (Guo et al., 2018).
Antimicrobial Activities : Certain 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) compounds possess excellent antimicrobial properties (Sherekar et al., 2021).
Mutagenicity Studies : 4-Bromobiphenyl is highly mutagenic to Salmonella typhimurium TA 1538, requiring metabolism with hepatic microsomes for this activity (Kohli et al., 1978).
Anticonvulsant Activity : Compounds 4i and 4n, derivatives of 4-Bromo-2-methoxybiphenyl, show promising anticonvulsant activity (Vijaya Raj & Narayana, 2006).
Metabolic Pathways in Rats : Studies show that 2C-B exists mainly as metabolites in rat urine, indicating specific metabolic pathways (Chen Erlian, 2009).
Cytotoxicity and Microbial Studies : Certain derivatives were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Disposition and Kinetic Profile Studies : The disposition and kinetic profile of 2C-B in rats after subcutaneous administration are important for assessing its psychotropic or toxic effects (Rohanová et al., 2008).
Fluorescent Azobenzenes : Fluorescent azobenzenes, possibly related to 4-Bromo-2-methoxybiphenyl, can be used as vital stains for living tissues and are non-toxic towards embryos (Yoshino et al., 2010).
Cytotoxicity and Antimicrobial Activity : Synthesized oxazolones exhibit cytotoxicity and in vitro antimicrobial activity against various bacterial and fungal strains (Rosca, 2020).
Bacterial Activity : Compound 5 from Rhodomela confervoides is most active against bacteria with a minimum inhibitory concentration (MIC) less than 70 microg/ml (Xu et al., 2003).
HPLC-MS/MS Detection : An HPLC-MS/MS method was developed to detect and quantify 25B-NBOMe in serum and urine samples, indicating its importance in forensic and toxicology studies (Poklis et al., 2014).
Corrosion Inhibition : ATH, a compound related to 4-Bromo-2-methoxybiphenyl, demonstrates superior inhibition efficiency against corrosion of mild steel in a corrosive environment (Al-amiery et al., 2020).
Safety And Hazards
The safety information for 4-Bromo-2-methoxybiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-2-methoxy-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIJSSRWLYNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybiphenyl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

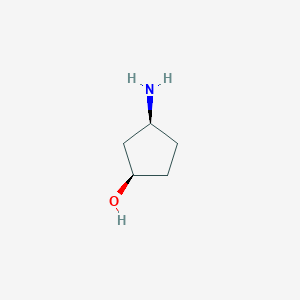
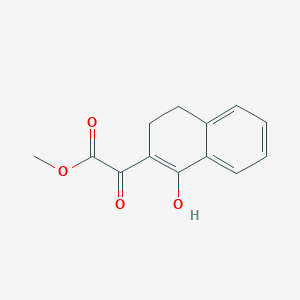
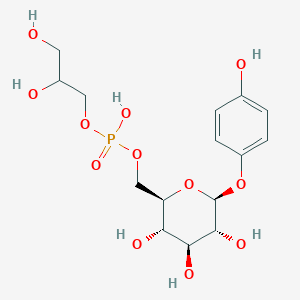
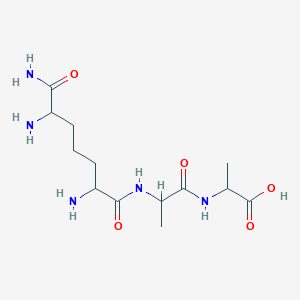

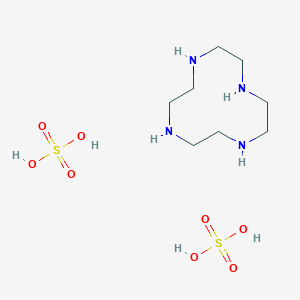
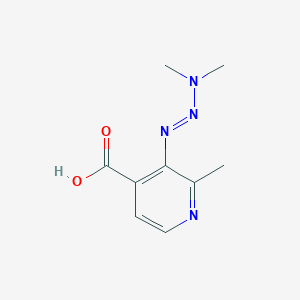
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
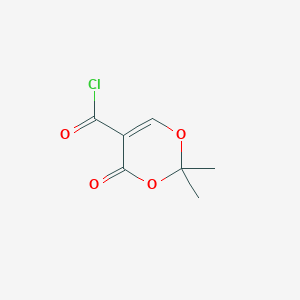
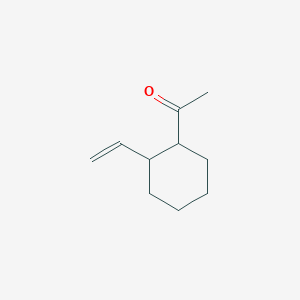
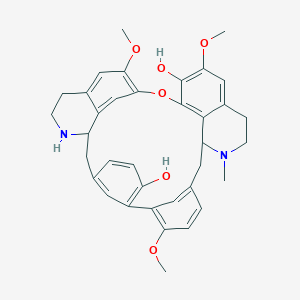
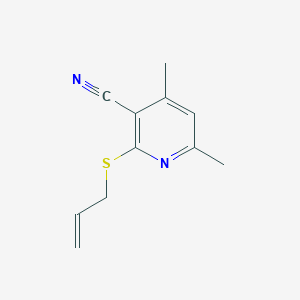
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
